2,4-Heptanedione, 1-chloro-

CAS No.:

Cat. No.: VC18512081

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClO2 |

|---|---|

| Molecular Weight | 162.61 g/mol |

| IUPAC Name | 1-chloroheptane-2,4-dione |

| Standard InChI | InChI=1S/C7H11ClO2/c1-2-3-6(9)4-7(10)5-8/h2-5H2,1H3 |

| Standard InChI Key | DDOQAONIDMZOIL-UHFFFAOYSA-N |

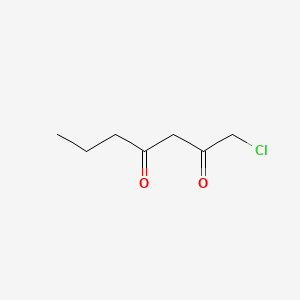

| Canonical SMILES | CCCC(=O)CC(=O)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2,4-Heptanedione, 1-chloro- is systematically named 1-chloroheptane-2,4-dione under IUPAC guidelines. Its molecular formula corresponds to a seven-carbon chain with ketone groups at positions 2 and 4 and a chlorine atom at position 1. The SMILES notation clarifies the connectivity: a linear heptane backbone with ketones at carbons 2 and 4 and a terminal chlorine substituent.

Physicochemical Characteristics

While detailed physical properties such as boiling point and density remain unreported in available literature, the molecular weight is 162.613 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which enhances the electrophilicity of adjacent ketone groups. This dual functionality enables participation in nucleophilic substitutions and condensation reactions.

Synthesis and Manufacturing

Chlorination of 2,4-Heptanedione

The primary synthesis route involves chlorinating 2,4-heptanedione under controlled conditions. Chlorination agents such as chlorine gas or sulfuryl chloride () are employed, often requiring UV light or thermal activation to initiate radical chain mechanisms. Solvents like dichloromethane or hexane are used to moderate reaction exothermicity and minimize side products such as polychlorinated derivatives.

Optimization Challenges

Key challenges include ensuring regioselectivity at the terminal carbon and avoiding over-chlorination. Temperature control (typically between 20–40°C) and stoichiometric precision are critical to achieving high yields. Post-synthesis purification via fractional distillation or column chromatography is often necessary to isolate the monochlorinated product.

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

Regulatory and Environmental Considerations

Waste Disposal

Incineration in EPA-approved facilities equipped with scrubbers to capture hydrogen chloride () emissions is recommended. Aqueous waste streams require pH adjustment to neutralize acidic byproducts before disposal.

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak () at m/z 162.045 confirms the molecular formula via high-resolution mass spectrometry (HRMS). Fragment ions at m/z 127 () and m/z 85 () indicate sequential loss of chlorine and alkyl chains.

Infrared Spectroscopy

IR spectra show strong absorptions at 1730 cm (C=O stretch) and 600 cm (C-Cl stretch), corroborating the diketone and chloroalkane functionalities.

Future Research Directions

Expanding Synthetic Utility

Exploring enantioselective chlorination methods could yield chiral derivatives for asymmetric catalysis. Additionally, derivatization into Schiff bases or hydrazones may unlock novel coordination complexes with catalytic applications.

Toxicological Profiling

Comprehensive ecotoxicological studies are needed to assess impacts on aquatic ecosystems. Computational models like QSAR (Quantitative Structure-Activity Relationship) could predict biodegradation pathways and toxicity endpoints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume